5-Ethynylisophthalic acid

Catalog No.
S3165688
CAS No.
432025-97-3
M.F
C10H6O4
M. Wt
190.154
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Ethynylisophthalic acid

CAS Number

432025-97-3

Product Name

5-Ethynylisophthalic acid

IUPAC Name

5-ethynylbenzene-1,3-dicarboxylic acid

Molecular Formula

C10H6O4

Molecular Weight

190.154

InChI

InChI=1S/C10H6O4/c1-2-6-3-7(9(11)12)5-8(4-6)10(13)14/h1,3-5H,(H,11,12)(H,13,14)

InChI Key

XKEUZQRIANAGPB-UHFFFAOYSA-N

SMILES

C#CC1=CC(=CC(=C1)C(=O)O)C(=O)O

Solubility

not available

5-Ethynylisophthalic acid is an aromatic compound with the molecular formula C10H6O4\text{C}_{10}\text{H}_{6}\text{O}_{4}. It features two carboxylic acid groups and an ethynyl group attached to the isophthalic acid framework. The presence of the ethynyl group introduces unique reactivity, making it valuable in various chemical applications. This compound is classified as a dicarboxylic acid and is notable for its potential use in polymer chemistry and materials science.

Organic Synthesis

Due to its functional groups, 5-ethynylisophthalic acid serves as a valuable building block in organic synthesis. The presence of the carboxylic acid groups (-COOH) allows for participation in various condensation reactions, enabling the formation of complex organic molecules. The terminal alkyne group (C≡CH) offers a reactive site for further functionalization through reactions like click chemistry or Sonogashira coupling. This versatility makes 5-EA a useful tool for synthesizing diverse organic compounds with potential applications in pharmaceuticals, dyes, and functional materials [, ].

, including:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide.
  • Nucleophilic Substitution: The ethynyl group can undergo nucleophilic attack, leading to various derivatives.

These reactions are significant for synthesizing complex organic molecules and polymers.

Research indicates that 5-Ethynylisophthalic acid exhibits biological activity, particularly in antimicrobial and anti-inflammatory contexts. Its structure allows it to interact with biological systems, although specific mechanisms of action are still under investigation. Toxicity assessments suggest that it may cause skin irritation and is harmful if ingested, indicating the need for careful handling in laboratory settings .

Several synthesis methods for 5-Ethynylisophthalic acid have been documented:

  • Sonogashira Coupling: This method involves the coupling of isophthalic acid derivatives with terminal alkynes in the presence of a palladium catalyst.
  • Direct Functionalization: The introduction of the ethynyl group onto isophthalic acid can be achieved through electrophilic aromatic substitution using ethynyl halides.
  • Oxidative Coupling: Oxidative methods can also be employed to form the desired compound from simpler precursors.

These methods allow for the efficient production of 5-Ethynylisophthalic acid with varying degrees of complexity and yield.

5-Ethynylisophthalic acid has several applications:

  • Polymer Chemistry: It serves as a monomer in the synthesis of high-performance polymers and resins.
  • Material Science: Used in the development of composite materials due to its thermal stability and mechanical properties.
  • Pharmaceuticals: Potentially useful as a scaffold for drug design due to its biological activity.

These applications highlight its versatility in both industrial and research settings.

Interaction studies involving 5-Ethynylisophthalic acid have focused on its reactivity with various nucleophiles and electrophiles. The ethynyl group enhances its reactivity profile, allowing it to form diverse derivatives. Additionally, studies have explored its interactions with biological macromolecules, which could lead to novel therapeutic agents or biomaterials.

Several compounds share structural similarities with 5-Ethynylisophthalic acid. These include:

Compound NameMolecular FormulaUnique Features
Isophthalic AcidC8H6O4\text{C}_{8}\text{H}_{6}\text{O}_{4}Lacks ethynyl group; used in polyester synthesis.
Phthalic AcidC8H6O4\text{C}_{8}\text{H}_{6}\text{O}_{4}Similar dicarboxylic structure; used in plasticizers.
3-Ethynylbenzoic AcidC9H8O2\text{C}_{9}\text{H}_{8}\text{O}_{2}Contains an ethynyl group but lacks carboxylic acids.

5-Ethynylisophthalic acid is unique due to its combination of two carboxylic groups and an ethynyl substituent, which enhances its reactivity and potential applications in advanced materials compared to other similar compounds.

Traditional Organic Synthesis Pathways for Ethynyl-Functionalized Isophthalates

The classical route to 5-ethynylisophthalic acid involves sequential functionalization of isophthalic acid derivatives. A representative protocol begins with dimethyl 5-hydroxyisophthalate, which undergoes triflation to generate a reactive trifluoromethanesulfonate intermediate. This intermediate participates in a Sonogashira cross-coupling reaction with trimethylsilylacetylene, introducing the protected ethynyl group at the 5-position. Subsequent desilylation using tetra-n-butylammonium fluoride yields dimethyl 5-ethynylisophthalate, followed by alkaline hydrolysis (1 M KOH in THF/methanol) to afford the final dicarboxylic acid.

Key challenges in this pathway include:

  • Steric hindrance at the 5-position, necessitating precise control of reaction stoichiometry.
  • Protection-deprotection sequences to prevent side reactions at the ethynyl moiety during ester hydrolysis.

This method remains widely used due to its reliability, with reported yields exceeding 80% for the hydrolysis step.

Modern Catalytic Approaches for Alkyne Introduction in Aromatic Dicarboxylic Acids

Recent advances leverage transition-metal catalysis to streamline ethynyl group installation:

Palladium-Mediated C–H Alkynylation

Palladium complexes with mono-protected 3-amino-2-hydroxypyridine ligands enable meta-C–H alkynylation of pre-functionalized isophthalate esters. This strategy bypasses the need for pre-halogenated intermediates, directly coupling terminal alkynes to the aromatic core via a norbornene-mediated transient directing group.

Reaction Conditions

ParameterValue
CatalystPd(OAc)₂ with L1 ligand
BaseCsOPiv
SolventDMF/1,4-dioxane (3:1)
Yield68–72%

Copper-Free Click Chemistry Adaptations

Modified azide-alkyne cycloadditions permit orthogonal functionalization. For example, dimethyl 5-azidoisophthalate reacts with ethynyltrimethylsilane under ruthenium catalysis, though this approach sees limited use due to competing side reactions.

Solid-Phase Synthesis Techniques for Functionalized Isophthalic Acid Derivatives

While direct literature on solid-phase synthesis of 5-EIA remains sparse, analogous systems suggest viable strategies:

  • Resin-Bound Isophthalate Esters: Immobilization of dimethyl 5-hydroxyisophthalate on Wang resin via ester linkages enables stepwise ethynylation and cleavage.
  • Combinatorial Functionalization: Mixed-bed reactors allow parallel synthesis of 5-EIA analogs by varying alkyne precursors.

A hypothetical workflow might involve:

  • Resin loading with brominated isophthalate
  • Sonogashira coupling with terminal alkynes
  • Acidolytic cleavage with TFA/water

This method’s modularity could accelerate MOF precursor discovery but requires optimization to address yield limitations in heterogeneous systems.

Green Chemistry Innovations in Ethynyl Group Incorporation

Sustainable synthesis of 5-EIA focuses on three domains:

Solvent Reduction

Microwave-assisted reactions in aqueous ethanol achieve 85% conversion during ester hydrolysis, reducing THF usage by 70% compared to traditional methods.

Catalyst Recycling

Magnetic Pd⁰-Fe₃O₄/polydopamine nanocomposites enable:

  • Ullmann-type couplings at 60°C
  • Five reuse cycles with <10% activity loss
  • Pd leaching ≤7.2 ppm per cycle

Energy Efficiency

Photoredox catalysis using Ru(bpy)₃²⁺ and B₂pin₂ achieves reductive olefination at ambient temperature, though applicability to 5-EIA synthesis remains exploratory.

Comparative Analysis of Green Methods

MetricConventional MethodGreen Method
Reaction Temperature80–100°C25–60°C
Solvent Waste150 mL/g product45 mL/g product
Catalyst RecoveryNoneMagnetic separation

The ethynyl group in 5-EIA serves as a versatile functional handle for designing MOFs with complex topologies. In one notable example, 5-EIA was incorporated into a cobalt bis(dicarbollide)-based linker to synthesize three distinct MOFs: NU-150 (fof topology), NU-151 (sty topology), and NU-152 (hbk topology) [4]. The fof topology, characterized by its six-connected Zn₄O nodes, is typically favored in MOF-5 analogs. However, the flexibility and length (~22 Å) of the 5-EIA-derived linker allowed unprecedented access to the sty and hbk topologies, which are rare in MOF chemistry. The ethynyl group’s linear geometry and steric bulk prevented interpenetration in NU-150, resulting in a solvent-accessible void space of 71% [4].

Table 1: Topological Features of 5-EIA-Derived MOFs

MOFTopologyPore Volume (%)Key Structural Role of Ethynyl Group
NU-150fof71Prevents interpenetration
NU-151sty65Enables curved linker conformation
NU-152hbk58Facilitates polyhedral interconnection

The ethynyl group’s ability to modulate linker rigidity and length is critical for stabilizing these architectures. For instance, in NU-151, the ethynyl spacer allowed the formation of a kagome net motif with alternating hexagonal and triangular pores, a feature unattainable with shorter or less flexible substituents [4] [5].

Functionalization Strategies for Tailored Porosity in rht-MOF Variants

In rht-MOFs, which combine 24-connected metal-organic polyhedra (MOPs) with trigonal molecular building blocks (MBBs), 5-EIA enables precise porosity tuning. A study demonstrated that substituting tetrazole groups with ethynyl-functionalized isophthalate linkers in rht-MOF-1 increased the framework’s surface area from 3,800 m²/g to 4,200 m²/g [3] [5]. The ethynyl group’s electron-withdrawing nature enhances ligand-metal coordination strength, improving framework stability under solvent removal conditions.

Functionalization strategies include:

  • Post-synthetic modification: The ethynyl group in 5-EIA allows click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), to graft additional functional groups (e.g., triazoles) onto the MOF backbone [5].
  • Co-ligand incorporation: 5-EIA can co-crystallize with other dicarboxylic acids (e.g., 2,5-furandicarboxylic acid) to create mixed-linker MOFs with hierarchical porosity [2].

Table 2: Porosity Metrics of 5-EIA-Modified rht-MOFs

MOF VariantBET Surface Area (m²/g)Pore Size (Å)Functionalization Method
rht-MOF-13,80012Tetrazole substitution
rht-MOF-EA4,20014Ethynyl co-ligand
rht-MOF-EA24,50016Post-synthetic click

These strategies highlight how 5-EIA’s ethynyl group acts as both a structural and functional anchor, enabling MOFs with tunable pore environments for gas storage and separation.

Comparative Analysis of Ethynyl vs. Other Substituents in MOF Performance

The ethynyl group’s performance in MOFs surpasses that of common substituents like methyl, bromo, and nitro groups in critical metrics:

  • Gas Adsorption: Ethynyl-functionalized MOFs exhibit superior methane (CH₄) and propane (C₃H₈) uptake compared to halogenated analogs. For example, [Cu₂(BTEB)(NMF)₂]·NMF·8H₂O, a 5-EIA-derived MOF, achieved C₃H₈ adsorption capacities of 4.2 mmol/g at 298 K, outperforming bromo- and iodo-substituted variants by 15–20% [5].
  • Thermal Stability: MOFs with ethynyl groups retain crystallinity up to 350°C, whereas nitro- and amino-substituted frameworks degrade below 250°C [2] [4].
  • Selectivity: Ideal Adsorbed Solution Theory (IAST) calculations for 5-EIA-based MOFs show C₃H₈/CH₄ selectivity ratios of 12.5, nearly double that of methyl-substituted analogs (6.8) [5].

Table 3: Substituent Effects on MOF Performance

SubstituentCH₄ Uptake (mmol/g)C₃H₈ Uptake (mmol/g)Thermal Stability (°C)
Ethynyl2.84.2350
Bromo2.43.5280
Methyl2.13.1300
Nitro1.92.8240

The ethynyl group’s linear geometry and strong dipole interactions with guest molecules explain these enhancements. Unlike bulkier substituents (e.g., methyl), the ethynyl group minimizes pore blockage while optimizing host-guest interactions [2] [5].

XLogP3

1.2

Dates

Modify: 2023-08-18

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